Phyt-2-ene

Description

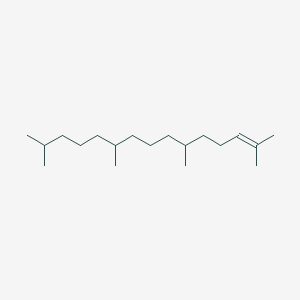

Structure

3D Structure

Properties

CAS No. |

2140-83-2 |

|---|---|

Molecular Formula |

C19H38 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

2,6,10,14-tetramethylpentadec-2-ene |

InChI |

InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h10,17-19H,7-9,11-15H2,1-6H3 |

InChI Key |

YJDOTLRMRJYGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Natural Occurrence and Environmental Distribution of Phyt 2 Ene

Presence in Terrestrial Biota and Derived Products

Phyt-2-ene has been identified in terrestrial organisms, with a notable presence in ruminant fat and dairy products.

Detection in Ruminant Fat and Dairy Matrices (e.g., Beef, Milk)

This compound has been detected in the fat of ruminants, including beef and in milkfat. Its presence contributes to the flavor profile of these products. Studies have shown that this compound is one of the diterpenoid compounds found in the fat volatiles of forage-fed cattle. digicomst.ie It has been identified in the volatiles of melted subcutaneous fat of forage-fed cattle. cabcattle.com this compound, along with phyt-1-ene and neophytadiene (B23887), are C-20 hydrocarbons found in butterfat. scite.ai

Research indicates that the levels of these C-20 hydrocarbons in milkfat are influenced by the diet of the cow. While phyt-1-ene is the predominant C-20 hydrocarbon in the milkfat of pasture-fed cows, this compound was found to be dominant in milkfat from stall-fed cows. massey.ac.nz

Data on the concentration of this compound in ruminant products often varies depending on factors such as diet and analytical methods. However, its consistent detection highlights its natural occurrence in these matrices.

Association with Specific Dietary Regimens (e.g., Forage-Feeding)

The presence and concentration of this compound in ruminant fat and milk are strongly associated with their dietary regimens, particularly forage-feeding. Cattle fed on forage-based diets have shown higher levels of this compound in their meat compared to those fed grain. researchgate.netpsu.edu This association is attributed to the breakdown of chlorophyll (B73375), abundant in forages, which contains phytol (B49457) as a side-chain. This compound is considered a diterpenoid derivative of chlorophyll. cabcattle.comresearchgate.net

Studies comparing forage-fed and grain-fed beef have identified this compound as a compound contributing to the flavor differences, often associated with a "grassy" flavor in forage-fed beef. cabcattle.comnih.gov The concentration of this compound has been found to be higher in grass-fed beef. nih.gov

Research findings illustrate the impact of diet on this compound levels:

| Diet Type | Matrix | Relative this compound Level | Associated Flavor Note | Source |

| Forage-based | Beef Fat | Higher | Grassy | cabcattle.comresearchgate.net |

| Grain-based | Beef Fat | Lower | Roasted Beef | cabcattle.com |

| Pasture-fed | Milkfat | Lower (compared to phyt-1-ene) | Not specified | massey.ac.nz |

| Stall-fed | Milkfat | Higher (compared to phyt-1-ene) | Not specified | massey.ac.nz |

The decrease in this compound concentration in beef fat has been observed during periods of dry lot feeding after grazing, further supporting its link to forage consumption. digicomst.ie

Occurrence in Aquatic and Sedimentary Environments

This compound is also found in aquatic and sedimentary environments, serving as a valuable biomarker in geochemical studies.

Identification in Anoxic Sediments and Associated Biomarkers

This compound has been identified in anoxic sediments. tamu.edu Its presence in these environments is often linked to the diagenetic transformation of phytol under reducing conditions. tamu.edu In sulfur-rich recent sediments, (E)-phyt-2-ene-1-thiol, a plausible intermediate between phytol and phytenes, has been identified. researchgate.net The reduction of allylic thiols, such as this compound-1-thiol, by hydrogen sulfide (B99878) in aqueous solutions can yield isomeric mixtures of phytenes, including this compound. researchgate.netresearchgate.net

This compound is considered among the biomarkers derived from lipid and terpenoid precursors during early diagenesis in the presence of hydrogen sulfide and bisulfide ions. researchgate.net

Role in Geochemical Cycles and Organic Matter Transformation

This compound plays a role in geochemical cycles as a product of the transformation of organic matter, particularly chlorophyll-derived phytol, in sedimentary environments. The diagenetic conversion of phytol is considered the most likely source of phytenes, including Phyt-1-ene and this compound, found in sediments. tamu.edu

Hydrogenation processes occurring in anoxic sediments are crucial for the preservation of organic matter, and reactions involving sulfur species like hydrogen sulfide can lead to the reduction of biomolecules, including the formation of phytenes from allylic thiols. researchgate.netresearchgate.net This reductive desulfurization is a novel reaction that may explain reduction processes widespread in natural environments and contributes to the understanding of how organic matter is transformed and preserved in the subsurface. researchgate.net

The presence of this compound and other related isoprenoids in ancient sediments can provide insights into past environmental conditions, the types of primary producers present, and the diagenetic pathways that have occurred.

Biosynthesis and Biotransformation Pathways of Phyt 2 Ene

Natural Biosynthesis Routes and Precursor Compounds

Phyt-2-ene is not typically considered a primary biosynthesis product but rather a compound formed through the degradation and alteration of other isoprenoids.

Derivation from Phytol (B49457) and Related Diterpenoid Precursors.

Phytol (3,7,11,15-tetramethylhexadec-2(E)-en-1-ol) is a key precursor to this compound sci-hub.se. Phytol itself is derived from isopentenyl diphosphate (B83284) (IDP) via the methylerythritol 4-phosphate (MEP) pathway in photosynthetic organisms and some bacteria geologyscience.ru. In anoxic environments, phytol undergoes biodegradation, leading to the formation of various products, including isomeric phytenes sci-hub.se.

One significant pathway involves the transformation of phytol to phytadienes (3,7,11,15-tetramethylhexadeca-1,3(4)-diene isomers, including neophytadiene) as major intermediates sci-hub.se. Subsequent hydrogenation of these phytadienes, particularly 1,4-hydrogenation of phyta-1,3(Z and E)-dienes and neophytadiene (B23887), yields phyt-2(E)-ene sci-hub.se. The 1,2-hydrogenation of the same phytadienes can produce a mixture of phytene isomers sci-hub.se.

Acidic dehydration of phytol can also synthetically produce a mixture of phytadienes and subsequently isomeric phytenes, including phyt-1-ene, phyt-2(Z)-ene, and phyt-2(E)-ene sci-hub.se.

Microbial Degradation and Reductive Processes in Anoxic Conditions.

Microbial communities, particularly in anoxic sediments, play a crucial role in the degradation of phytol and the formation of this compound sci-hub.segeologyscience.ru. Studies have shown that in anaerobic sediment slurries, E-phytol is rapidly biodegraded by mixed bacterial communities sci-hub.se. This process yields Z and E isomers of phyta-1,3-diene as major identifiable products, along with neophytadiene and isomeric phytenes as minor products sci-hub.se. The formation of isomeric phytenes during the anaerobic biodegradation of synthetic phytadienes further supports the role of phytadienes as intermediates in this pathway sci-hub.se.

Unlike aerobic degradation pathways which might lead to compounds like phytanic acid, anaerobic biodegradation of phytol in these environments appears to favor the formation of hydrocarbons like phytenes and phytadienes sci-hub.seresearchgate.net. The absence of expected anoxic biotransformation products like dihydrophytol (B1222839) or phytanic acid in these slurries highlights the distinct pathways active under anoxic conditions sci-hub.se.

Role of Allylic Thiols and Hydrogen Sulfide (B99878) in Environmental Formation.

Allylic thiols, which may serve as intermediates in the diagenesis of phytol, can be involved in the formation of phytenes, including this compound, through reactions with hydrogen sulfide (H₂S) researchgate.netresearchgate.net. Reductive desulfurization of allylic thiols by H₂S in aqueous solutions has been demonstrated to yield corresponding olefins, including Z and E isomers of this compound, as well as isomeric phyt-3-enes researchgate.netresearchgate.net. This reaction, which can occur under mild conditions, is suggested to follow a radical-like pathway involving radical intermediates researchgate.netresearchgate.netnih.govacs.org.

This process is particularly relevant in oxygen-depleted environments where intense bacterial sulfate (B86663) reduction occurs, leading to the production of sulfides and H₂S researchgate.netuni-konstanz.de. The interaction between allylic thiols derived from organic matter and microbially produced H₂S provides a plausible abiotic pathway for the formation of phytenes in such settings researchgate.netresearchgate.net.

Comparative Analysis of Natural Biotransformation Mechanisms.

The natural biotransformation of phytol to this compound involves several distinct mechanisms depending on the environmental conditions, primarily the availability of oxygen.

Under aerobic conditions, phytol degradation can lead to the formation of compounds like phytanic acid researchgate.net. This involves oxidation steps, such as the conversion of phytol to phytenal and then to phytenic acid researchgate.net.

In contrast, anoxic environments favor reductive processes and the formation of hydrocarbons. The microbial degradation of phytol in the absence of oxygen proceeds through intermediates like phytadienes, which are then hydrogenated to form phytenes, including this compound sci-hub.se. This pathway is mediated by mixed bacterial communities adapted to anaerobic conditions sci-hub.se.

Furthermore, abiotic reactions involving sulfur species, such as the reductive desulfurization of allylic thiols by hydrogen sulfide, contribute to this compound formation in anoxic, sulfur-rich environments researchgate.netresearchgate.net. This chemical transformation complements the microbial processes occurring in these settings.

The distribution of phytene isomers observed in sediments can provide insights into the dominant degradation pathways. For instance, the predominance of phyt-2(E)-ene in certain recently deposited sediments shows similarity to the isomer distribution observed in in vitro anaerobic bacterial incubations of phytol, suggesting that this microbial pathway is significant in those environments geologyscience.ru.

Chemical Synthesis and Derivatization Strategies for Phyt 2 Ene Isomers

Established Laboratory Synthetic Methodologies

While comprehensive details on long-established, dedicated laboratory syntheses of Phyt-2-ene from common precursors like dihydrophytol (B1222839) are not extensively detailed in the provided literature, general chemical principles suggest potential routes.

Acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. This reaction typically involves the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation, and subsequent removal of a beta-hydrogen to yield the alkene nih.govchemspider.comrsc.org. Dihydrophytol, a saturated analog of phytol (B49457), is a 3,7,11,15-tetramethylhexadecan-1-ol thegoodscentscompany.comuni.lu. Applying acidic dehydration conditions to dihydrophytol would theoretically lead to the formation of an alkene. Depending on the reaction conditions and the specific structure of dihydrophytol, this could potentially yield this compound (3,7,11,15-tetramethylhexadec-2-ene) along with other isomeric phytenes.

The mechanism of acid-catalyzed dehydration of secondary and tertiary alcohols often proceeds via an E1 pathway involving a carbocation intermediate nih.gov. Primary alcohols can undergo dehydration via an E2 mechanism or a mechanism involving carbocation rearrangement in acidic conditions, leading to a mixture of products nih.gov. The dehydration of butan-2-ol, for instance, yields a mixture of but-1-ene and but-2-ene (both (Z) and (E) isomers), illustrating the potential for isomer formation in such reactions chemspider.comrsc.org. While the principle is applicable, specific experimental protocols, yields, and detailed isomer distributions for the acid-catalyzed dehydration of dihydrophytol to selectively produce this compound are not explicitly provided in the examined literature.

The formation of (Z)- and (E)-Phyt-2-ene isomers is frequently observed in reactions that generate a double bond in the 2-position of the phytyl chain. The relative proportions of these isomers can depend on the reaction pathway and conditions.

In the context of reductive desulfurization of allylic thiols, both (Z)- and (E)-phyt-2-ene isomers have been reported as products. For example, the desulfurization of (E)-phyt-2-ene-1-thiol by H₂S in water yielded a mixture of (Z)- and (E)-phyt-2-ene in a 1:2 ratio thegoodscentscompany.comontosight.ai. This indicates that the reaction conditions and the structure of the starting material influence the stereochemical outcome, leading to the formation of both isomers, with the (E) isomer being predominant in this specific case thegoodscentscompany.comontosight.ai.

The distinction between (Z) and (E) isomers arises from the restricted rotation around the carbon-carbon double bond wikipedia.orgnih.gov. According to the Cahn-Ingold-Prelog priority rules, the (Z) isomer has the higher-priority groups on the same side of the double bond, while the (E) isomer has them on opposite sides wikipedia.orgnih.gov. The preparation of enriched or pure samples of each isomer often requires specific synthetic strategies or subsequent separation techniques. While the desulfurization reaction provides a mixture, further methods like chromatography might be employed to isolate the individual isomers, although specific separation details for this compound isomers from this reaction were not provided in the search results.

Synthesis from Dihydrophytol via Acidic Dehydration.

Exploration of Novel Reaction Pathways for this compound and its Analogs

Research into alternative and more efficient routes to this compound and related structures is ongoing, often driven by the desire for improved selectivity, milder conditions, or the synthesis of specific isomers or analogs.

A notable novel reaction pathway that yields (Z)- and (E)-phyt-2-ene is the reductive desulfurization of allylic thiols by HS⁻/H₂S in water thegoodscentscompany.comontosight.aithegoodscentscompany.com. This reaction has been observed to produce (Z)- and (E)-phyt-2-ene, along with other phytene isomers like (Z)- and (E)-phyt-3-ene thegoodscentscompany.comontosight.ai. The mechanism is suggested to involve an S(RN)1-like pathway with radical intermediates undergoing 1,4 hydrogen shifts ontosight.ai. This method represents a departure from traditional dehydration or hydrogenation approaches and highlights the potential of sulfur-mediated reactions in generating specific alkene isomers under relatively mild conditions ontosight.ai.

Detailed research findings on this novel pathway include the identification of the various phytene isomers produced and the proposed radical mechanism thegoodscentscompany.comontosight.ai. The reaction conditions (e.g., using H₂S in water) and the observed isomer distribution provide valuable data for understanding the scope and limitations of this synthetic approach thegoodscentscompany.comontosight.ai.

While the provided literature mentions the synthesis of analogs for other compound classes like arylnaphthalene lactones, phytosulfokine peptides, and sphingolipids mpg.denih.govamericanelements.comchem960.com, specific details on the exploration of novel reaction pathways for the synthesis of this compound analogs were not found within the scope of the search results. Research in this area would likely involve modifying the phytyl structure to introduce different functional groups or alter the carbon skeleton, requiring the development of new synthetic strategies tailored to the desired analog structure.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| This compound (mixture) | 255524 | Listed as 2-Hexadecene, 3,7,11,15-tetramethyl- |

| (E)-Phyt-2-ene | 5366161 | Listed as (E)-3,7,11,15-tetramethylhexadec-2-ene and trans-phyt-2-ene |

| (Z)-Phyt-2-ene | Not available in provided results | Mentioned as a stereoisomer of (E)-Phyt-2-ene |

| Dihydrophytol | 102459 | Listed as 3,7,11,15-tetramethylhexadecan-1-ol |

| Phytol | 5280435 | Listed as (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol and other isomers |

| (E)-phyt-2-ene-1-thiol | Not available in provided results | Reactant in desulfurization reaction thegoodscentscompany.comontosight.aithegoodscentscompany.com |

| (Z)-phyt-2-ene-1-thiol | Not available in provided results | Reactant in desulfurization reaction thegoodscentscompany.comontosight.aithegoodscentscompany.com |

Data Table

Based on the provided search results, detailed quantitative data tables regarding yields and specific conditions for the established laboratory synthesis from dihydrophytol via acidic dehydration are not available. However, the reductive desulfurization of (E)-phyt-2-ene-1-thiol provides data on product distribution:

| Reactant | Reagent/Conditions | Products (Isomers) | Ratio (this compound E:Z) | Other Products | Reference |

| (E)-phyt-2-ene-1-thiol | H₂S in water | (Z)-Phyt-2-ene, (E)-Phyt-2-ene | 1:2 | (Z)- and (E)-Phyt-3-ene, residual thiols, polysulfides | thegoodscentscompany.comontosight.ai |

Detailed Research Findings

Detailed research on the reductive desulfurization of allylic thiols by HS⁻/H₂S in water indicates that this reaction is a novel method for producing phytene isomers, including (Z)- and (E)-phyt-2-ene thegoodscentscompany.comontosight.ai. The proposed mechanism involves radical intermediates and 1,4 hydrogen shifts ontosight.ai. This contrasts with traditional methods like dehydration. The observation of both (Z) and (E) isomers of this compound, along with the formation of Phyt-3-ene isomers, highlights the complexity of the reaction pathway and the potential for generating a mixture of related alkene products thegoodscentscompany.comontosight.ai. This finding is significant for understanding natural organic matter transformations and potentially for developing new synthetic strategies for similar isoprenoid alkenes ontosight.ai.

Advanced Analytical Techniques for Phyt 2 Ene Characterization

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating Phyt-2-ene from complex mixtures before detection and characterization. The choice of chromatographic method depends largely on the volatility and polarity of the compound and the matrix it is found in.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and versatile technique for the separation and identification of volatile and semi-volatile organic compounds. measurlabs.com It is particularly suitable for the analysis of hydrocarbons like this compound. In GC-MS, the sample is vaporized and carried through a chromatographic column by an inert carrier gas, typically helium. plantarchives.org Compounds separate based on their boiling points and interaction with the stationary phase of the column, eluting at different retention times. measurlabs.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is characteristic of the compound. iitd.ac.in

GC-MS analysis has been successfully applied to the detection of this compound in various samples, including beef fat, where it contributes to pastoral flavor. digicomst.ie The technique allows for the identification of this compound alongside other related diterpenoid compounds such as phyt-1-ene and phytane. digicomst.ie The NIST Chemistry WebBook provides mass spectral data for 2-Hexadecene, 2,6,10,14-tetramethyl-, which is also known as this compound, indicating the availability of reference spectra for identification purposes. nist.gov

For GC-MS analysis, analytes need to be volatile and thermally stable. nih.gov While hydrocarbons like this compound are generally suitable for GC, derivatization might be necessary for more polar or less volatile related compounds to improve their chromatographic behavior and detection sensitivity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique, particularly useful for separating and analyzing less volatile or more polar compounds. While GC-MS is often the primary choice for volatile hydrocarbons like this compound, HPLC is extensively used for the analysis of related compounds, such as phytylated chlorophyll (B73375) derivatives. core.ac.uknih.govresearchgate.netnih.govmdpi.com

HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Various stationary phases and mobile phase compositions can be employed depending on the nature of the analytes. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is commonly used for the analysis of chlorophylls (B1240455) and their derivatives. researchgate.netmdpi.comresearchgate.net

HPLC is often coupled with various detectors, including UV-Vis detectors and mass spectrometers (HPLC-MS). nih.govmdpi.comnih.gov HPLC-MS is particularly valuable as it combines the separation power of HPLC with the structural information provided by MS. This hyphenated technique has been used for the analysis of complex mixtures containing phytylated compounds, allowing for their identification and characterization. core.ac.uknih.govresearchgate.netnih.gov While direct examples of HPLC being the primary separation method solely for this compound are less common due to its volatility favoring GC, its role in analyzing related, less volatile phytyl derivatives is well-established.

Spectrometric Approaches for Structural Elucidation and Profiling

Mass spectrometry plays a critical role in the structural elucidation and profiling of this compound and related compounds, often coupled with chromatographic techniques.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. iitd.ac.in When coupled with GC or HPLC, MS detectors generate mass spectra for the separated components. nih.govnih.gov Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that aid in identification. iitd.ac.in Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often used in HPLC-MS, yielding primarily protonated or de-protonated molecular ions. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. core.ac.uknih.gov This is particularly useful for confirming the molecular formula of a compound and differentiating between compounds with similar nominal masses. HRMS has been used in the analysis of phytylated chlorophyll derivatives to identify new fragmentation patterns and confirm structures. core.ac.uknih.gov

The combination of chromatographic separation with HRMS, such as in GC-HRMS or HPLC-HRMS, offers high sensitivity and specificity for the analysis of complex samples containing this compound and related compounds. japsonline.com

Mass Spectral Data Interpretation and Fragmentation Pathways

The interpretation of mass spectral data is crucial for identifying this compound. The molecular ion peak corresponds to the intact molecule that has gained or lost an electron. iitd.ac.in Fragmentation occurs when the molecular ion breaks down into smaller ions and neutral fragments. The pattern of these fragment ions is unique to the structure of the compound and can be used for identification by comparison to spectral libraries. iitd.ac.in

For hydrocarbons like this compound, fragmentation often involves the cleavage of C-C bonds, leading to a series of fragment ions. iitd.ac.in The most stable carbocations are preferentially formed during fragmentation. iitd.ac.inshout.education While specific detailed fragmentation pathways for this compound were not extensively detailed in the search results, studies on related phytyl derivatives from chlorophyll fragmentation indicate that major product ions often involve the cleavage of the phytyl chain. core.ac.uknih.govresearchgate.net

Mass spectral libraries, such as those available through NIST, contain reference spectra of numerous compounds, including this compound (listed as 2-Hexadecene, 2,6,10,14-tetramethyl- and trans-phyt-2-ene), which can be used to match the acquired spectra of an unknown sample for identification. nist.govnist.gov

Mass Spectral Data Example (Illustrative based on search results and general hydrocarbon fragmentation)

Based on the NIST data for 2-Hexadecene, 2,6,10,14-tetramethyl-, the base peak (most abundant ion) in the electron ionization mass spectrum is at m/z 70. nih.gov This suggests a facile fragmentation pathway leading to this ion. While the exact fragmentation leading to m/z 70 for this specific isomer isn't explicitly detailed, typical fragmentation of alkenes and branched hydrocarbons involves allylic cleavage and loss of alkyl radicals. iitd.ac.inyoutube.com

An illustrative table of potential fragment ions for a branched alkene like this compound, based on general mass spectrometry principles and related compounds, could include losses corresponding to methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals, as well as characteristic alkene fragmentation. iitd.ac.inyoutube.com

| m/z | Proposed Fragment Ion | Potential Fragmentation |

| 280 | [C20H40]+• | Molecular Ion |

| 265 | [C19H37]+ | M - CH3 |

| 251 | [C18H35]+ | M - C2H5 |

| 237 | [C17H33]+ | M - C3H7 |

| 223 | [C16H31]+ | M - C4H9 |

| 70 | [C5H10]+• or [C5H10]+ | Base Peak (Specific fragmentation requires detailed analysis) nih.gov |

Note: This table provides illustrative examples of potential fragmentation based on general principles and the observed base peak. Precise fragmentation pathways require detailed analysis and potentially tandem mass spectrometry data.

Optimized Sample Preparation and Extraction Methods

Effective sample preparation and extraction methods are crucial for isolating this compound from its matrix and presenting it in a suitable form for analysis. The choice of method depends on the sample type and the properties of this compound.

For the analysis of volatile compounds like this compound in matrices such as beef fat, techniques like solid phase microextraction (SPME) have been employed. SPME is a simple and solvent-free technique that involves the adsorption of volatile compounds onto a coated fiber, followed by thermal desorption in the GC injector. digicomst.ie This method allows for the concentration of volatiles, improving detection limits. digicomst.ie

Other extraction methods for organic compounds from various matrices include conventional techniques like maceration, percolation, decoction, and Soxhlet extraction, as well as non-conventional methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MWE). tandfonline.comnih.govmdpi.com The selection of solvent is critical, with non-polar solvents like hexane (B92381) or ether typically preferred for extracting non-polar compounds like hydrocarbons. tandfonline.com

For more complex matrices or for the analysis of related phytylated compounds, more involved sample preparation procedures might be necessary, including steps like saponification, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov The goal of sample preparation is to isolate the target analyte, remove interfering substances, and potentially concentrate the sample to enhance sensitivity. nih.gov Derivatization, such as silylation, can also be considered during sample preparation to improve the volatility and thermal stability of certain compounds for GC-MS analysis. nih.govresearchgate.net

Solid-Phase Microextraction (SPME) for Headspace Volatiles

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling and sample preparation into a single step. uwaterloo.casigmaaldrich.com It is widely applied for the targeted and untargeted analysis of low-molecular-weight compounds, including volatile and semi-volatile organic compounds. nih.govconicet.gov.ar SPME involves the extraction of analytes from a sample matrix or the headspace above it onto a coated fiber. sigmaaldrich.comnih.gov The analytes are then thermally desorbed in the injector of a gas chromatograph for separation and detection, commonly by GC-MS. sigmaaldrich.comnih.gov

Headspace SPME (HS-SPME) is particularly effective for the analysis of volatile compounds in the vapor phase above a sample. conicet.gov.arnih.gov This technique relies on the equilibrium of analytes between the sample, the headspace, and the fiber coating. sigmaaldrich.comnih.gov SPME offers advantages such as minimal organic solvent consumption and the ability to handle small sample volumes. nih.gov However, it requires careful optimization of extraction and desorption parameters for each specific application. researchgate.net

Research has shown the applicability of SPME for the measurement of diterpenoids, including phyt-1-ene, this compound, and neophytadiene (B23887), in matrices such as beef fat. researchgate.net In one study, dynamic-headspace SPME with a divinylbenzene-Carboxen on polydimethylsiloxane (B3030410) fiber at 100°C enabled the analysis of volatiles, including diterpenoids, in cooked beef fat. researchgate.net The presence of diterpenoids like this compound in beef fat has been linked to the animals' diet, implying consumption of green grass. researchgate.net

Optimization of HS-SPME parameters is crucial for achieving efficient extraction. Factors such as sample weight, salt concentration, equilibrium time, extraction time, and extraction temperature can influence the extraction yield. frontiersin.org For instance, adding salt, such as NaCl, can enhance the extraction efficiency of volatile organic compounds by increasing their partitioning into the headspace. frontiersin.org Different SPME fiber coatings, such as polydimethylsiloxane (PDMS), PDMS/Carboxen, and PDMS/divinylbenzene (DVB), are available and can be selected based on the physicochemical properties of the target analytes. sigmaaldrich.comconicet.gov.ar

Conventional and Modern Extraction Techniques (e.g., Ultrasonication-Assisted Extraction (UAE), QuEChERS)

Beyond SPME, various conventional and modern extraction techniques are employed for the isolation of compounds like this compound from complex matrices before chromatographic analysis. The choice of extraction method depends on the matrix, the analyte's properties, and the analytical objective. seppic.comjohner-institute.com

Ultrasonication-Assisted Extraction (UAE) is a modern technique that utilizes ultrasonic waves to enhance the extraction of compounds from samples. This method can improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods. While specific data on UAE applied directly to this compound was not extensively found in the search results, UAE is a widely recognized technique for extracting various organic compounds, including phytochemicals, from plant matrices. mdpi.com

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another widely used sample preparation approach, particularly for the analysis of multi-residue pesticides and other contaminants in food and agricultural products. waters.comthermofisher.comcvuas.de Although initially developed for pesticides, QuEChERS has been successfully adapted for a wide range of analytes and matrices. waters.comrestek.com The basic QuEChERS procedure involves extracting the homogenized sample with an organic solvent, typically acetonitrile, followed by a partitioning step induced by adding salts, and then a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences. cvuas.despecartridge.com

There are several variations of the QuEChERS method, including the original unbuffered method, the AOAC 2007.01 method, and the European EN 15662 method, which differ primarily in the salt mixtures and buffering systems used. waters.comthermofisher.comrestek.comecochem.com.co These methods aim to provide efficient extraction and cleanup, leading to high recoveries and low variability for a broad spectrum of compounds amenable to GC or LC analysis. cvuas.deecochem.com.co

While the search results did not provide specific detailed research findings on the application of UAE or QuEChERS directly for the extraction and characterization of this compound, these techniques are broadly applicable to the extraction of semi-volatile organic compounds from various matrices, including biological and environmental samples. For instance, QuEChERS has been applied to the extraction of polychlorinated biphenyls (PCBs), which are semi-volatile organic pollutants, from soil samples, demonstrating its effectiveness for compounds with similar volatility characteristics to this compound. mdpi.com The effectiveness of QuEChERS can be influenced by factors such as the sample's water content, the type and amount of salts used, and the choice of d-SPE sorbent. restek.comecochem.com.co

The analysis of complex matrices, such as biological samples, often involves challenges related to matrix effects, where other components in the sample can interfere with the analysis of the target analyte. nih.gov Both SPME and extraction techniques like QuEChERS aim to minimize these effects by selectively extracting and cleaning up the sample. nih.govspecartridge.com

Ecological and Environmental Significance of Phyt 2 Ene

Contribution to Organoleptic Profiles in Agro-Food Systems

Phyt-2-ene plays a role in the sensory characteristics, specifically flavor and aroma, of certain animal products, particularly in the context of different feeding regimens.

Influence on Flavor and Aroma Attributes in Animal Products

Research indicates that this compound contributes to the distinct flavor and aroma profiles observed in meat from ruminant animals, such as cattle, depending on their diet. Studies comparing grass-fed and grain-fed beef have identified higher concentrations of diterpenoids, including phyt-1-ene and this compound, in grass-fed beef mdpi.comnih.gov. These compounds, derived from the breakdown of chlorophyll (B73375) in the grass diet, have been shown to alter the flavor and aroma of the cooked product nih.gov.

Specifically, this compound has been identified as a compound associated with the "grassy" flavor in ruminant meat cabcattle.comnih.govd-nb.info. This "grassy" flavor is often perceived by sensory panelists and is contrasted with the "ruminant fat" or "roasted" flavors typically associated with grain-fed ruminant meat cabcattle.comnih.govd-nb.info. The presence and concentration of this compound, therefore, can serve as a chemical indicator related to the animal's diet and the resulting sensory properties of the meat.

Sensory Perception Studies Related to this compound Presence

Sensory evaluation studies have explored the link between the presence of this compound and consumer perception of meat flavor. Panelists have characterized the flavor of forage-fed beef, which contains higher levels of this compound, as "grassy," "dairy/milky," "gamey," or "fishy" cabcattle.com. In contrast, the flavor of grain-fed beef is more commonly described as "beef fat" cabcattle.com.

Detailed research has identified this compound among the volatile compounds in the melted subcutaneous fat of forage-fed cattle that were positively correlated with the "grassy" flavor of beef loin steaks cabcattle.com. Conversely, other compounds, such as certain lactones (δ-tetradecalactone and δ-hexadecalactone), were negatively correlated with this "grassy" flavor and were instead associated with the "roasted beef flavor" of grain-fed beef cabcattle.com. These findings highlight the direct impact of this compound on the sensory perception of meat and underscore its significance in differentiating products based on animal diet.

Environmental Fate and Biogeochemical Cycling

The environmental fate and biogeochemical cycling of this compound are intrinsically linked to its origin from plant material and its subsequent decomposition and transformation in various ecosystems.

Pathways of Degradation and Persistence in Diverse Ecosystems

As a diterpenoid derived from chlorophyll, this compound enters the environment primarily through the decomposition of plant biomass. The degradation of organic compounds in ecosystems is a complex process influenced by various factors, including microbial activity, temperature, moisture, and the chemical composition of the organic matter itself tamu.eduresearchgate.net.

While specific detailed studies on the degradation pathways and persistence of this compound were not extensively found, general principles of organic matter decomposition apply. Organic compounds are broken down by microorganisms through enzymatic processes, releasing simpler molecules and nutrients researchgate.netecofriendlycoffee.org. The rate of decomposition can vary significantly depending on the environmental conditions and the nature of the organic material tamu.eduresearchgate.netresearchgate.net.

Persistence of chemicals in the environment is influenced by biotic and abiotic transformations and physical partitioning oup.com. Factors such as soil pH, temperature, and microbial diversity can significantly affect degradation rates researchgate.netoup.com. Studies on the environmental fate of other organic compounds, such as pesticides, demonstrate that degradation rates and persistence can vary widely across different environmental compartments like soil and water epa.govnih.govacs.org. The strong adsorption of some organic compounds to soil particles can also influence their bioavailability and degradation rates nih.govacs.org. Given this compound's lipophilic nature as a hydrocarbon, its interaction with soil organic matter and potential for adsorption could play a role in its environmental persistence.

Role in Organic Matter Decomposition and Transformation

This compound, as a component of plant organic matter, is subject to the processes of decomposition and transformation that occur in ecosystems. Organic matter decomposition is a fundamental process driving nutrient cycling and the formation of stable soil organic matter ecofriendlycoffee.orgcopernicus.org. This process is carried out by a diverse community of microorganisms, including bacteria and fungi, which break down complex organic compounds tamu.eduecofriendlycoffee.org.

Interactions within Ecosystems

This compound, as a plant-derived compound entering the environment, can participate in various interactions within ecosystems, although specific research detailing its direct interactions is limited in the provided context.

Plant-derived chemicals, including volatile organic compounds, are known to mediate complex interactions between plants and other organisms, such as herbivores, pollinators, and natural enemies frontiersin.org. These interactions can influence community structure and ecosystem functions frontiersin.orgfrontiersin.org. While this compound's primary documented ecological role here relates to its presence in animal products due to diet, its origin from plants suggests potential, albeit not explicitly detailed in the search results, interactions within the plant environment before consumption.

Furthermore, as an organic molecule undergoing decomposition, this compound interacts with the diverse microbial communities in soil and other environments ecofriendlycoffee.org. These interactions drive its degradation and contribute to nutrient cycling ecofriendlycoffee.org. The persistence and fate of organic compounds in ecosystems are influenced by the functional effectiveness and stability of these microbial communities nih.gov.

Broader Context of Phytochemicals in Plant-Microbe and Plant-Insect Interactions (e.g., Chemical Defense, Allelochemicals)

Phytochemicals, a diverse group of compounds produced by plants, play crucial roles in mediating interactions between plants and other organisms, including microbes and insects researchgate.netcas.czapsnet.orgwalshmedicalmedia.com. These interactions can be antagonistic or mutualistic, and phytochemicals often act as chemical defenses against herbivores and pathogens or as signaling molecules researchgate.netresearchgate.netnih.govoup.comfrontiersin.organnualreviews.organnualreviews.orgfrontiersin.orgfrontiersin.org. Allelochemicals, a subset of phytochemicals, are released by plants into the environment and can have direct or indirect, positive or negative effects on other plant species and microorganisms nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov.

While the broader roles of various terpenoids and other secondary metabolites as defense compounds and allelochemicals are well-documented researchgate.netwalshmedicalmedia.comfrontiersin.org, specific research directly detailing the function of this compound itself in plant-microbe or plant-insect interactions as a primary defense or allelochemical is limited in the provided search results. However, diterpenoids, as a class that includes phytenes, have been identified as flavor compounds in grass-fed beef, suggesting their presence in grasses nih.gov. The presence of Phyt-1-ene and this compound derivatives of chlorophyll in grass-fed beef indicates their origin from the animal's diet of grass, where these compounds are present nih.gov. This suggests that this compound is a naturally occurring plant-derived compound.

Plant defense mechanisms against biotic stress involve complex biochemical pathways and the production of secondary metabolites, including terpenoids researchgate.netwalshmedicalmedia.comfrontiersin.org. These compounds can deter herbivory, inhibit pathogen growth, or attract natural enemies of herbivores researchgate.netresearchgate.netfrontiersin.org. Plant-microbe interactions in the rhizosphere, the soil region around roots, are influenced by root exudates containing various organic compounds, including secondary metabolites, which can attract or repel specific microbial strains apsnet.orgfrontiersin.org.

Although direct evidence of this compound acting as a specific defense or allelochemical is not explicitly detailed in the search results, its nature as a plant-derived hydrocarbon and a degradation product of phytol (B49457), a ubiquitous plant compound, places it within the broader context of phytochemicals that mediate ecological interactions. Further research would be needed to elucidate any specific roles this compound might play in these complex interactions.

Phytoremediation Potential and Mechanisms in Contaminant Degradation (e.g., Phytodegradation, Phytotransformation)

Phytoremediation is an environmentally friendly and cost-effective approach that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants in soil, water, and air wikipedia.orgresearchgate.nettandfonline.comfrontiersin.orgscielo.brnih.gov. This process encompasses several mechanisms, including phytodegradation (or phytotransformation), phytostabilization, phytoextraction, phytovolatilization, and rhizodegradation (phytostimulation) wikipedia.orgresearchgate.nettandfonline.comfrontiersin.org.

Phytodegradation involves the breakdown of organic pollutants by plant enzymes or through the metabolic activity within plant tissues wikipedia.orgtandfonline.com. Phytotransformation refers to the chemical modification of environmental substances by plant metabolism, often leading to their inactivation or degradation wikipedia.org. Rhizodegradation, or phytostimulation, is the enhancement of microbial activity in the rhizosphere by plant root exudates, leading to the degradation of organic contaminants by these stimulated microorganisms wikipedia.orgresearchgate.net.

While the search results extensively discuss the general principles and applications of phytoremediation for various contaminants, including hydrocarbons wikipedia.orgresearchgate.nettandfonline.com, specific information regarding the direct phytoremediation potential of this compound itself is limited. However, research indicates that isomeric phytenes, including phyt-2(Z)-ene and phyt-2(E)-ene, are detected as degradation products of phytol during anaerobic biodegradation in bacterially active environments, such as sediments sci-hub.se. This suggests that this compound can undergo biodegradation, a process that can be enhanced in the rhizosphere during phytoremediation.

The degradation pathways of phytol can involve phytadiene intermediates, which then yield phytene isomers through hydrogenation sci-hub.se. The presence of this compound as a product in these biodegradation processes highlights its place in the environmental cycling of isoprenoid hydrocarbons derived from plant matter sci-hub.se.

Although the provided information does not detail studies where this compound is the target contaminant for phytoremediation, the mechanisms of phytodegradation and rhizodegradation are relevant to the fate of hydrocarbons like phytenes in the environment wikipedia.orgresearchgate.nettandfonline.com. Plants can influence the microbial communities in the rhizosphere through root exudates, potentially stimulating microorganisms capable of degrading hydrocarbons apsnet.orgfrontiersin.orgwikipedia.orgresearchgate.netmdpi.com.

Further research is needed to specifically investigate the behavior of this compound in contaminated environments and its potential for removal or degradation through phytoremediation strategies. However, its presence as a biodegradation product of phytol suggests that microorganisms associated with plants could play a role in its environmental fate.

Emerging Research Avenues and Methodological Advancements in Phyt 2 Ene Studies

Integration of 'Omics' Technologies for Comprehensive Understanding.

The application of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems by providing comprehensive, high-throughput data on biological molecules. frontiersin.orghapres.comteknoscienze.com While direct studies specifically integrating 'omics' technologies for a comprehensive understanding of Phyt-2-ene are not extensively detailed in the search results, the broader application of these technologies in related fields, such as plant-microbe interactions and the study of other phytochemicals, indicates their potential relevance. frontiersin.orgteknoscienze.comnih.govnih.govspringerprofessional.de

'Omics' approaches can decipher the functional and structural aspects of genes, provide insights into entire microbial communities, analyze transcript sequences, uncover protein-protein interaction networks, and unravel metabolic network modeling. frontiersin.org For instance, in the study of plant-microbe interactions, genomics elucidates key genes, transcriptomics reveals gene expression dynamics, proteomics identifies essential proteins, and metabolomics profiles small molecules, offering a holistic perspective. frontiersin.orgnih.gov This integrated approach can be crucial for understanding how organisms synthesize, metabolize, or interact with this compound.

The integration of multi-omics data from different databases is considered essential for effective utilization of these technologies, providing a comprehensive understanding of biological processes and interactions. nih.gov Computational frameworks are being developed to integrate high-throughput 'omics' datasets for identifying potential mechanistic links within complex biological systems. nih.govresearchgate.net Although these examples are not specific to this compound, they highlight the methodological advancements in integrating diverse 'omics' data, which could be applied to study the compound's role in biological pathways or its effects on organisms.

Table 1: Examples of 'Omics' Technologies and Their Applications

| Omics Technology | Level of Study | Applications |

| Genomics | Genes/Genome | Elucidating key genes, studying genetic variation |

| Transcriptomics | RNA/Transcriptome | Analyzing gene expression dynamics, identifying active genes |

| Proteomics | Proteins/Proteome | Identifying essential proteins, studying protein-protein interactions |

| Metabolomics | Metabolites/Metabolome | Profiling small molecules, unraveling metabolic pathways |

| Metagenomics | Microbial Communities | Studying the genetic material of entire microbial communities |

| Epigenomics | Epigenetic Modifications | Studying heritable changes in gene expression not due to DNA sequence changes |

Computational Modeling and Predictive Analytics for this compound Behavior.

Computational modeling and predictive analytics are increasingly valuable tools across various scientific disciplines, including chemistry, biology, and environmental science. scienceopen.comnih.govwikipedia.org These approaches use computer programs to simulate and study complex systems, offering insights that may not be readily available through experimental methods alone. wikipedia.org

While specific instances of computational modeling and predictive analytics applied directly to this compound were not prominently found in the search results, the methodologies employed in related areas demonstrate the potential for their application. Computational models are used to simulate physical phenomena, predict protein structure and function, analyze biological pathways, and understand molecular interactions. scienceopen.comnih.govwikipedia.orgnih.govnih.govacs.orgnsf.govfrontiersin.orgresearchgate.netnih.govresearchgate.netarxiv.org

Predictive analytics, often utilizing machine learning techniques, is employed to forecast future outcomes based on historical data. internationalpubls.com In computational mathematics, this includes improving numerical simulations, solving optimization problems, and creating complex statistical models. internationalpubls.com The principles of computational modeling and predictive analytics could be applied to this compound to:

Predict its physical and chemical properties.

Model its behavior in different environments (e.g., soil, water).

Simulate its interactions with biological molecules (e.g., proteins, enzymes).

Predict its metabolic fate in organisms.

Analyze and predict its potential environmental impact.

The development of computational frameworks to integrate diverse biological data also highlights the growing sophistication of these approaches, which could be adapted to this compound research. nih.govresearchgate.net

Interdisciplinary Approaches in Environmental and Bio-Based Research.

Research involving this compound, particularly in the context of its natural occurrence and potential applications, often necessitates interdisciplinary approaches that combine expertise from environmental science and bio-based research. Environmental research focuses on the impact of substances on the environment and ecosystems researchgate.neteuropean-bioplastics.orgazocleantech.comneptjournal.comftc.gov, while bio-based research explores the use of renewable biological resources for various applications researchgate.netneptjournal.comftc.govfrontiersin.orguni-hamburg.demdpi.comutk.eduau.dkresearchgate.neticheme.org.

This compound, being a naturally derived compound, fits within the scope of bio-based research. Studies in this area focus on developing sustainable materials and processes using biological resources. neptjournal.comftc.govfrontiersin.orguni-hamburg.demdpi.comutk.eduau.dkresearchgate.neticheme.org Environmental research is crucial to assess the life cycle impact of bio-based products, including their production, use, and end-of-life scenarios. european-bioplastics.orgftc.govuni-hamburg.demdpi.comicheme.orgquantis.com

Interdisciplinary collaboration between environmental scientists and bio-based material researchers is essential to ensure the sustainability and reduce the environmental footprint of bio-based products. european-bioplastics.orgmdpi.comau.dkicheme.org This involves assessing greenhouse gas emissions, resource depletion, and the potential impact on ecosystems. european-bioplastics.orgftc.govuni-hamburg.de While specific interdisciplinary studies on this compound in this context were not detailed, the broader trend in bio-based research is to integrate environmental considerations throughout the development and application of bio-based materials. european-bioplastics.orgmdpi.comau.dkicheme.orgquantis.com

Table 2: Aspects of Interdisciplinary Research in Environmental and Bio-Based Fields

| Research Area | Focus | Relevance to this compound |

| Environmental Science | Impact on ecosystems, pollution, sustainability | Assessing the environmental fate and potential impact of this compound |

| Bio-Based Research | Renewable resources, bio-based materials, bioprocesses | Exploring this compound as a potential bio-based chemical or its role in bio-based systems |

| Life Cycle Assessment | cradle-to-grave environmental impacts of products and processes | Evaluating the overall environmental footprint associated with this compound production/use |

| Ecotoxicology | Study of the effects of toxic substances on biological organisms | Investigating potential toxicity of this compound to non-target organisms |

| Bioremediation | Use of biological processes to degrade or remove pollutants | Potential for microorganisms to degrade this compound or its role in bioremediation |

Q & A

Q. What are the established synthetic pathways for Phyt-2-ene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization or isomerization reactions. For example, acid-catalyzed rearrangements of terpene precursors often yield bicyclic structures like this compound. Key factors include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity but may introduce impurities if not carefully quenched .

- Temperature control : Reactions above 80°C risk side-product formation (e.g., dimerization), while suboptimal temperatures reduce conversion rates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard, though GC-MS or HPLC should confirm purity (>95%) .

Table 1 : Representative Synthetic Protocols

| Precursor | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| α-Pinene | H₂SO₄ | 60 | 72 | 89 |

| Limonene | BF₃ | 25 | 68 | 94 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

A combination of ¹H/¹³C NMR and mass spectrometry is essential:

- NMR : Look for diagnostic peaks (e.g., bicyclic proton environments at δ 1.2–1.8 ppm) and DEPT-135 to confirm quaternary carbons .

- GC-MS : Monitor molecular ion peaks (m/z 136 for this compound) and fragmentation patterns to distinguish isomers (e.g., Phyt-1-ene vs. This compound).

- IR spectroscopy : Validate absence of unwanted functional groups (e.g., OH stretches if incomplete drying) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported thermodynamic properties (e.g., boiling points, stability)?

Discrepancies often arise from impurities or methodological variability. To address this:

- Replicate experiments : Compare data across at least three independent syntheses, standardizing purification protocols .

- Control environmental factors : Humidity and oxygen exposure during storage can degrade samples, altering observed stability .

- Collaborative validation : Share samples with external labs for DSC (differential scanning calorimetry) or vapor-pressure measurements to confirm reproducibility .

Q. What strategies optimize computational modeling of this compound’s reactivity in novel catalytic systems?

Advanced modeling requires:

- DFT calculations : Use B3LYP/6-31G(d) to predict reaction pathways, focusing on transition states and activation energies .

- Benchmarking : Validate models against experimental kinetic data (e.g., Arrhenius plots for isomerization rates).

- Hybrid methods : Combine MD simulations with QM/MM to account for solvent effects in catalytic cycles .

Key Consideration : Discrepancies between computational and experimental results may indicate oversimplified force fields or missing solvent interactions .

Q. How should researchers design experiments to assess this compound’s role in terpene biosynthesis pathways?

- Isotopic labeling : Use ¹³C-labeled precursors in tracer studies to track incorporation into this compound in plant models .

- Enzyme inhibition assays : Apply site-directed mutagenesis to candidate synthases (e.g., TPS2 mutants) and monitor this compound production via LC-MS .

- Data normalization : Account for biological variability by normalizing yields to internal standards (e.g., protein concentration or biomass) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound’s bioactivity assays?

- Positive/Negative controls : Include known agonists/antagonists (e.g., α-terpineol for cytotoxicity comparisons) .

- Blinded analysis : Assign independent teams for compound preparation and bioassay evaluation to reduce bias .

- Data transparency : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer validation .

Q. How can conflicting data on this compound’s environmental persistence be reconciled?

- Meta-analysis : Aggregate published half-life values, stratifying by experimental conditions (e.g., UV exposure, soil type) .

- Sensitivity testing : Use Plackett-Burman designs to identify critical variables (e.g., pH, microbial activity) affecting degradation rates .

- Error propagation models : Quantify uncertainty in measurements using Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.